N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Synthesis
- Structural Synthesis : The compound N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide belongs to a class of compounds characterized by structural elements like thiadiazole and acetamide. A related compound, synthesized by Ismailova et al. (2014), demonstrated the synthesis of a complex structure involving the thiadiazole unit, revealing intricate details like the twist between the acetamide and thiadiazole units, and the formation of dimers via hydrogen bonds in the crystal structure (Ismailova et al., 2014).
Biological Activities
- Antibacterial and Antifungal Properties : Compounds containing 1,3,4-thiadiazole amide structures, similar to the one , have been synthesized and evaluated for their biological activities, including antibacterial and antifungal effects. For instance, Tang et al. (2019) reported that benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited significant antibacterial and antifungal activities (Tang et al., 2019).
- Antitumor Activities : The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, as conducted by Hamama et al. (2013), indicated that such compounds could exhibit promising antitumor activities. This research highlighted the potential of thiadiazole derivatives in cancer therapy (Hamama et al., 2013).
Chemical Behavior and Properties
- Synthesis and Characterization : The synthesis of thiadiazole derivatives often involves complex chemical reactions, providing a range of compounds with varied properties. Yu et al. (2014) demonstrated the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, offering insights into the chemical behavior of similar compounds (Yu et al., 2014).
Properties
IUPAC Name |
N-benzyl-2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-30-21-9-7-18(8-10-21)15-23-26-27-24(31-23)20-11-13-28(14-12-20)17-22(29)25-16-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYWGSNURLUPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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